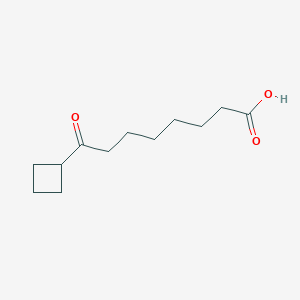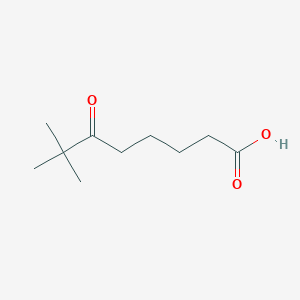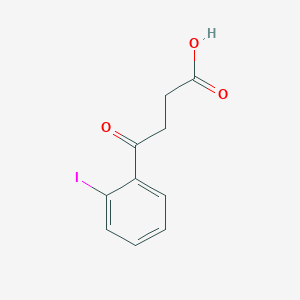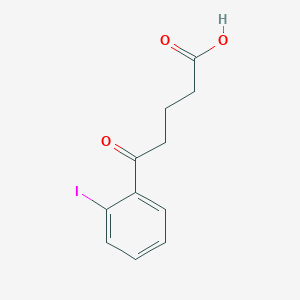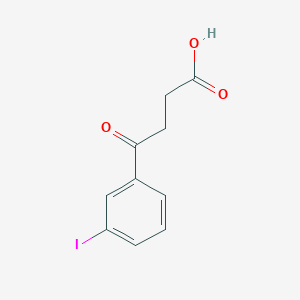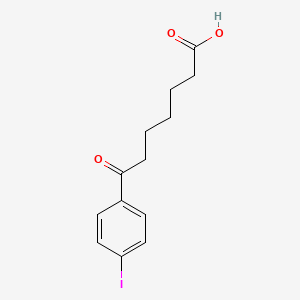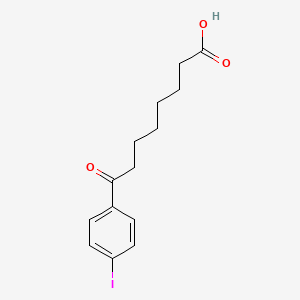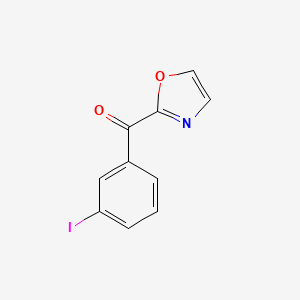
2-(3-Iodobenzoyl)oxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-Iodobenzoyl)oxazole is a chemical compound with the molecular formula C10H6INO2 and a molecular weight of 299.07 . It is a light yellow solid and is used for research and development purposes .
Synthesis Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are synthesized using various strategies. One of the most common methods is the van Leusen reaction, which is based on tosylmethylisocyanides (TosMICs) . This reaction is considered one of the most appropriate strategies to prepare oxazole-based medicinal compounds .Molecular Structure Analysis
The molecular structure of 2-(3-Iodobenzoyl)oxazole consists of a five-membered heterocyclic ring containing one oxygen atom and one nitrogen atom . The InChI code for this compound is 1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H .Chemical Reactions Analysis
Oxazole compounds, including 2-(3-Iodobenzoyl)oxazole, are known for their diverse chemical reactions. They can engage in various non-covalent interactions, such as hydrophobic effects, van der Waals forces, hydrogen bonds, coordination bonds, ion-dipole, and pi-pi bonds . These interactions make oxazole derivatives valuable in various fields, including medicinal chemistry .Physical And Chemical Properties Analysis
2-(3-Iodobenzoyl)oxazole is a light yellow solid . It has a molecular weight of 299.07 and a molecular formula of C10H6INO2 .Applications De Recherche Scientifique
Metal-Induced Tautomerization
Oxazole molecules, including derivatives such as 2-(3-Iodobenzoyl)oxazole, have been studied for their ability to transform into heterocyclic carbenes through metal-induced tautomerization. This transformation involves acid-base reactions and subsequent transmetalation to gold(I), indicating potential applications in catalysis and organic synthesis (Ruiz & Perandones, 2009).
Oxidative Gold Catalysis
Oxazoles have been used in the development of efficient modular syntheses, such as the [3 + 2] annulation for constructing 2,4-disubstituted oxazoles. The study suggests that bidentate ligands can modulate the reactivity of gold carbene intermediates, paving the way for new methodologies in oxidative gold catalysis (Luo, Ji, Li, & Zhang, 2012).
Medicinal Chemistry
Oxazole compounds, which include 2-(3-Iodobenzoyl)oxazole, display versatile biological activities due to their ability to bind with various enzymes and receptors. They are significant in medicinal chemistry, with applications ranging from antibacterial to anticancer treatments (Zhang, Zhao, & Zhou, 2018).
Synthetic Methodologies
Research has explored the synthesis of various oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole, demonstrating their utility in the construction of complex molecular structures. These methodologies are crucial for the synthesis of compounds with potential pharmaceutical applications (Kawano & Togo, 2009).
Orientations Futures
Oxazole derivatives, including 2-(3-Iodobenzoyl)oxazole, have been the focus of many research studies due to their wide spectrum of biological activities . They are considered significant heterocyclic nuclei in medicinal chemistry . The important information presented in these studies will work as impetus for new views in the pursuit for rational design of more biologically active and minimum toxic derivatives of oxazoles as medicinal agents .
Propriétés
IUPAC Name |
(3-iodophenyl)-(1,3-oxazol-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6INO2/c11-8-3-1-2-7(6-8)9(13)10-12-4-5-14-10/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWDQFOOKAGAKFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)I)C(=O)C2=NC=CO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6INO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20642082 |
Source


|
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.06 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Iodobenzoyl)oxazole | |
CAS RN |
898759-85-8 |
Source


|
| Record name | (3-Iodophenyl)(1,3-oxazol-2-yl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20642082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


